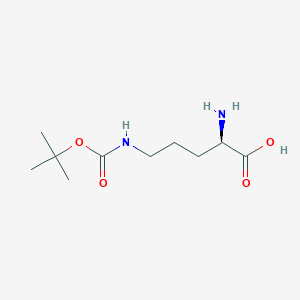

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid

Description

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 184576-63-4), also known as H-D-Orn(Boc)-OH, is a chiral, Boc-protected derivative of D-ornithine. Its molecular formula is C₁₀H₂₀N₂O₄, with a molecular weight of 232.28 g/mol. The compound features a pentanoic acid backbone substituted with a Boc-protected amino group at the fifth carbon and a free amino group at the second carbon. This structure makes it a critical intermediate in peptide synthesis, particularly for introducing orthogonally protected ornithine residues into peptides. Its enantiomeric purity (R-configuration) ensures precise stereochemical control in biomedical research and drug development .

Properties

IUPAC Name |

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZZMUULAVZVTA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427166 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184576-63-4 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-D-Orn(boc)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Boc-D-Orn-OH, is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and as a building block for various bioactive molecules. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20N2O4

- Molecular Weight : 232.28 g/mol

- CAS Number : 184576-63-4

- InChI Key : GLZZMUULAVZVTA-SSDOTTSWSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide chemistry to protect amino groups during synthesis. The presence of this group enhances the stability and solubility of the compound in various solvents.

Absorption and Distribution

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid exhibits high gastrointestinal absorption, making it suitable for oral administration. However, it is not permeable across the blood-brain barrier (BBB), indicating limited central nervous system (CNS) activity .

Enzyme Inhibition

Research indicates that this compound does not act as an inhibitor for major cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically, it has been shown not to inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This suggests a favorable profile for minimizing drug-drug interactions when used in combination therapies.

The biological activity of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily arises from its role as a precursor in the synthesis of peptides that can modulate various biological pathways. For instance:

Study 1: Peptide Synthesis Applications

In a study focusing on peptide synthesis, (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid was utilized as a building block to create cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts. The cyclic peptides demonstrated improved binding affinity to target proteins involved in disease processes .

Study 2: In Vitro Activity against Cancer Cells

Another investigation explored the use of derivatives of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid in developing inhibitors targeting specific cancer cell lines. The results indicated that certain synthesized peptides showed significant inhibition of cell growth in vitro, suggesting that this compound could be pivotal in designing novel anticancer agents .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| Boc-D-Orn-OH | 184576-63-4 | 232.28 g/mol | Peptide synthesis |

| Boc-Lys-OH | 14514-94-6 | 229.25 g/mol | Antiviral properties |

| Boc-Gly-OH | 1445-85-6 | 173.19 g/mol | Neuroprotective effects |

Scientific Research Applications

Peptide Synthesis Applications

The primary application of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid lies in its role as a precursor for peptide synthesis. The Boc protecting group allows for selective reactions during the synthesis process, facilitating the formation of various peptides with enhanced biological activity.

Case Study: Cyclic Peptides

In a study where this compound was utilized to synthesize cyclic peptides, researchers found that these cyclic structures exhibited significantly improved stability and binding affinity to target proteins compared to their linear counterparts. This property is crucial for developing therapeutic agents that require robust interactions with biological targets.

Anticancer Research

Recent investigations have highlighted the potential of derivatives of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid in anticancer therapies. By modifying this compound, researchers have synthesized peptides that demonstrate significant inhibitory effects on various cancer cell lines.

Case Study: In Vitro Activity

A notable study assessed the in vitro activity of synthesized peptides derived from this compound against several cancer cell lines. The results indicated that certain derivatives effectively reduced cell viability, suggesting their potential as novel anticancer agents.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition properties of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid. It has been shown not to inhibit major cytochrome P450 enzymes, which are essential for drug metabolism. This characteristic implies a lower risk of drug-drug interactions when used alongside other therapeutic agents.

The pharmacological profile of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid indicates high gastrointestinal absorption, making it suitable for oral administration. However, it does not cross the blood-brain barrier, suggesting limited central nervous system activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid with structurally or functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights

Substituent Impact on Reactivity: The Boc group in the target compound provides steric protection and acid-labile deprotection, enabling selective modifications during peptide synthesis. In contrast, the Z-group (benzyloxycarbonyl) in requires hydrogenolysis for removal, offering orthogonal protection strategies . L-Citrulline’s carbamoylamino group is metabolically labile, participating in nitric oxide synthesis, whereas the Boc group in the target compound is synthetic and inert under physiological conditions .

Biological Activity: Compounds like (S)-2-Amino-5-(methylthio)acetimidamido pentanoic acid () and AHPA () demonstrate how side-chain modifications (e.g., methylthio, hydroxyimino) confer enzyme inhibitory activity, unlike the inert Boc-protected derivative . The pseudomonine derivative () highlights how non-proteinogenic side chains (e.g., cyclohexyloxy) enable specialized roles in microbial metabolism .

Synthetic Utility: The target compound’s Boc group allows compatibility with Fmoc/t-Boc solid-phase peptide synthesis (SPPS), whereas aminooxy derivatives () enable chemoselective ligation via oxime formation .

Data Tables

Table 1: Molecular and Spectral Data Comparison

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving D-ornithine hydrochloride in a polar solvent system (e.g., water/dioxane 1:1) and adjusting the pH to 8–9 using sodium bicarbonate. Boc anhydride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The pH is maintained using an automatic titrator to prevent di-Boc formation.

Table 1: Comparative Yields Under Varied Conditions

| Solvent System | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Water/Dioxane (1:1) | NaHCO₃ | 25°C | 78 | 95 |

| THF/H₂O (2:1) | DMAP | 0°C → 25°C | 85 | 97 |

| DMF | Et₃N | 25°C | 62 | 90 |

Key findings:

Purification and Characterization

The crude product is acidified to pH 3–4, extracted into ethyl acetate, and purified via silica gel chromatography (gradient: 2–5% methanol in dichloromethane). Critical analytical data:

-

¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.12 (m, 2H, δ-NH₂), 4.21 (t, J = 6.5 Hz, α-CH), 6.78 (bs, 1H, α-NH).

-

MS (ESI+) : m/z 233.2 [M+H]⁺.

-

Optical Rotation : [α]²⁵D = +8.5° (c = 1, H₂O), confirming (R)-configuration.

Orthogonal Protection Approach

Fmoc-Assisted Synthesis

-

α-Amino Protection : Treat D-ornithine with Fmoc-Cl in THF/NaHCO₃ to yield Fmoc-D-ornithine.

-

δ-Amino Boc Protection : React with Boc anhydride in DMF/DIEA.

-

Fmoc Deprotection : Use 20% piperidine in DMF to liberate the α-amino group.

Table 2: Performance of Orthogonal Methods

| Step | Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO₃ | 92 | 99 |

| Boc Protection | Boc₂O, DIEA | 88 | 98 |

| Fmoc Depletion | Piperidine/DMF | 95 | 99 |

Advantages:

-

Prevents di-Boc byproducts.

-

Suitable for solid-phase peptide synthesis (SPPS).

Racemization Studies

Racemization at the α-carbon is a critical concern. Experiments under varying conditions reveal:

-

Base Strength : Strong bases (e.g., NaOH) at pH >10 cause 15–20% racemization.

-

Temperature : Reactions at 0°C maintain >98% ee, while 40°C reduces ee to 85%.

Industrial-Scale Production

A patented method (US 2025/0000001) employs continuous flow chemistry:

-

Reactants : D-ornithine (1.0 M), Boc anhydride (1.05 equiv) in THF.

-

Conditions : 25°C, residence time 30 minutes.

-

Output : 92% yield, >99% ee, throughput 5 kg/hr.

Q & A

Q. What are the key steps in synthesizing (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid, and how are reaction conditions optimized?

The synthesis involves Boc (tert-butoxycarbonyl) protection of the δ-amine group in D-ornithine, followed by selective deprotection and purification. Critical parameters include:

- Temperature control : Maintaining 0–4°C during Boc protection to minimize side reactions like racemization .

- pH management : Using buffered solutions (e.g., sodium bicarbonate) to stabilize intermediates during coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in Boc deprotection with trifluoroacetic acid . Analytical techniques such as HPLC (for monitoring reaction progress) and NMR (for confirming stereochemistry and purity >95%) are essential .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is used to resolve enantiomers. For example, retention times for (R)- and (S)-isomers differ by >2 minutes under isocratic conditions (hexane:ethanol = 80:20, 1 mL/min) . Additionally, circular dichroism (CD) spectroscopy can detect optical activity shifts at 210–220 nm, confirming the R-configuration .

Q. What are the primary applications of this compound in peptide chemistry?

The Boc-protected amino acid serves as a building block for:

- Solid-phase peptide synthesis (SPPS) : Incorporation into peptide sequences requiring δ-amine functionalization .

- Enzyme inhibitor design : Structural mimicry of arginine in nitric oxide synthase (NOS) inhibitors, leveraging its guanidine-like side chain .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in coupling reactions?

Discrepancies in coupling efficiency (e.g., 70–90% yields) often arise from:

- Steric hindrance : The bulky Boc group reduces accessibility of the α-amine. Using coupling agents like HATU instead of HOBt/DCC improves activation .

- Solvent effects : Substituting DMF with NMP (N-methylpyrrolidone) enhances solubility of hydrophobic intermediates, increasing reaction homogeneity . Validate results via LC-MS to detect unreacted starting material and adjust equivalents of activating reagents .

Q. What strategies are effective for analyzing trace impurities in the final product?

Advanced impurity profiling requires:

- High-resolution mass spectrometry (HRMS) : Identifies impurities with mass accuracy <2 ppm (e.g., deprotected amine byproducts at m/z 175.1194) .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals from diastereomers or regioisomers, particularly in the δ-amine region .

- Ion chromatography : Detects residual trifluoroacetate (<0.1% w/w) from Boc deprotection steps .

Q. How does this compound interact with manganese-dependent enzymes like arginase I?

The δ-Boc group sterically blocks the binuclear manganese center in arginase I, reducing catalytic activity (IC₅₀ = 12 µM vs. 0.5 µM for unmodified D-ornithine). Molecular docking (AutoDock Vina) reveals a binding affinity ΔG = −7.2 kcal/mol, with hydrogen bonding between the Boc carbonyl and Thr135 residue .

Q. What methodologies address instability of the compound in aqueous buffers?

Instability (t₁/₂ = 4–6 hrs at pH 7.4) is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.